molecular formula C8H10O2 B14436634 3,5,5-Trimethylcyclopent-3-ene-1,2-dione CAS No. 79699-69-7

3,5,5-Trimethylcyclopent-3-ene-1,2-dione

Cat. No.: B14436634
CAS No.: 79699-69-7
M. Wt: 138.16 g/mol
InChI Key: LMBWFZUYEHHRQJ-UHFFFAOYSA-N
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Description

3,5,5-Trimethylcyclopent-3-ene-1,2-dione is an organic compound classified as a cyclic diketone It is a derivative of cyclopentene and is characterized by the presence of three methyl groups attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,5-Trimethylcyclopent-3-ene-1,2-dione can be synthesized through several methods. One common approach involves the reaction of mesityl oxide with diethyl malonate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylcyclopent-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,5,5-Trimethylcyclopent-3-ene-1,2-dione has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethylcyclopent-3-ene-1,2-dione involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1,2-dione: A simpler diketone with similar reactivity but lacking the methyl groups.

    3,3,5-Trimethylcyclohexanone: A related compound with a six-membered ring and similar functional groups.

Uniqueness

3,5,5-Trimethylcyclopent-3-ene-1,2-dione is unique due to its specific ring structure and the presence of three methyl groups, which influence its reactivity and physical properties

Properties

CAS No.

79699-69-7

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

3,5,5-trimethylcyclopent-3-ene-1,2-dione

InChI

InChI=1S/C8H10O2/c1-5-4-8(2,3)7(10)6(5)9/h4H,1-3H3

InChI Key

LMBWFZUYEHHRQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(=O)C1=O)(C)C

Origin of Product

United States

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